molecular formula C6H4ClNO4S B2376096 2-(Chlorosulfonyl)pyridine-4-carboxylic acid CAS No. 1314899-09-6

2-(Chlorosulfonyl)pyridine-4-carboxylic acid

Cat. No.: B2376096
CAS No.: 1314899-09-6
M. Wt: 221.61
InChI Key: FFFSCIPJGYLENK-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol . It is also known by its IUPAC name, 2-(chlorosulfonyl)isonicotinic acid . This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid typically involves the chlorosulfonation of pyridine-4-carboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

    Solvent: An inert solvent such as dichloromethane or chloroform is often used to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction time can vary depending on the scale and specific conditions but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the by-products.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Chlorosulfonyl)pyridine-4-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biochemical probes and inhibitors for studying enzyme functions.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the chlorosulfonyl group.

    Nicotinic Acid (3-pyridinecarboxylic acid):

    Isonicotinic Acid (4-pyridinecarboxylic acid): Similar to 2-(Chlorosulfonyl)pyridine-4-carboxylic acid but without the chlorosulfonyl group.

Uniqueness

The presence of the chlorosulfonyl group in this compound imparts unique reactivity, making it a versatile intermediate for various chemical transformations. This distinguishes it from other pyridinecarboxylic acids, which may not exhibit the same level of reactivity or versatility in synthetic applications.

Properties

IUPAC Name

2-chlorosulfonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFSCIPJGYLENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314899-09-6
Record name 2-(chlorosulfonyl)pyridine-4-carboxylic acid
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